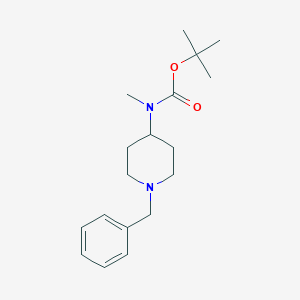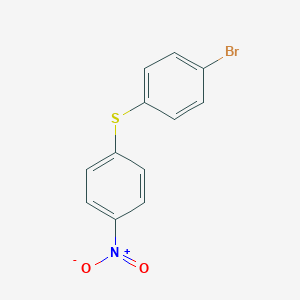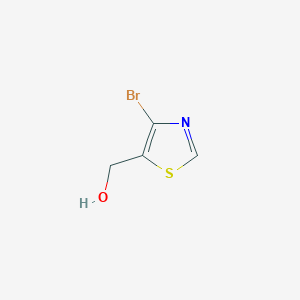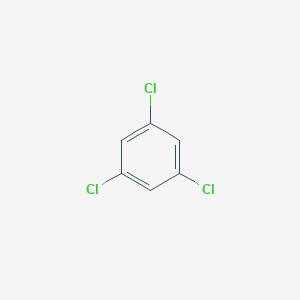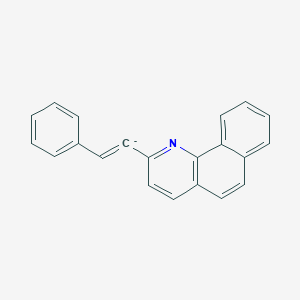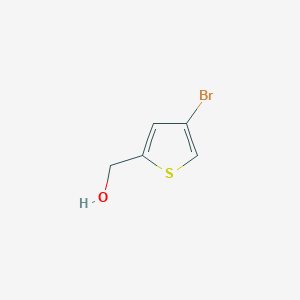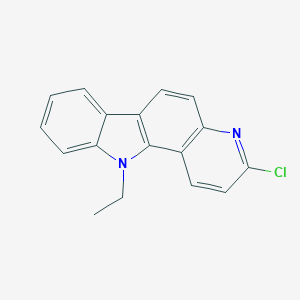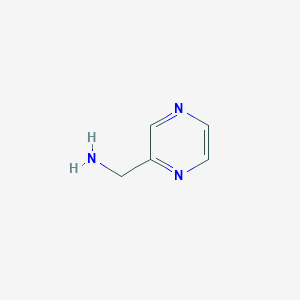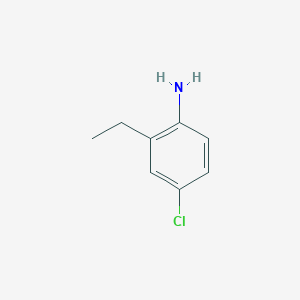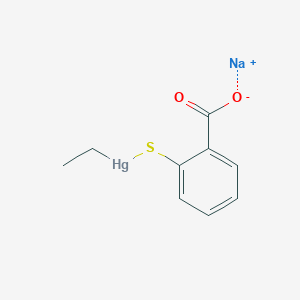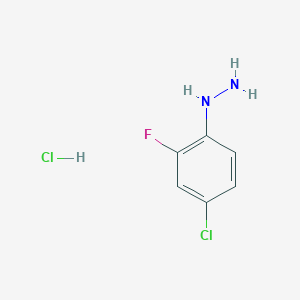![molecular formula C43H58O3 B151757 4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol CAS No. 136602-17-0](/img/structure/B151757.png)
4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol, also known as Bisphenol Z (BPZ), is a synthetic compound that belongs to the family of bisphenol compounds. BPZ has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of BPZ is not well understood, but it is believed to involve its ability to bind to estrogen receptors and activate estrogen signaling pathways. BPZ has also been shown to inhibit the activity of certain enzymes involved in oxidative stress and inflammation, which could contribute to its antioxidant and anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
BPZ has been shown to have a variety of biochemical and physiological effects, including estrogenic activity, antioxidant activity, and anti-inflammatory activity. It has also been reported to have neuroprotective effects, which could be useful in studying the mechanisms underlying neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BPZ in lab experiments is its ability to selectively activate estrogen signaling pathways, which could be useful in studying the role of estrogen in various physiological processes. However, one limitation of using BPZ is its potential to exhibit non-specific effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on BPZ. One area of interest is the development of more selective estrogen receptor modulators that can target specific estrogen signaling pathways. Another area of interest is the development of BPZ-based drugs for the treatment of neurodegenerative diseases and other conditions associated with oxidative stress and inflammation. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of BPZ.
Méthodes De Synthèse
BPZ can be synthesized through a multistep process that involves the reaction of 2,6-dimethylphenol with cyclohexanone to form 2,6-dimethylcyclohex-2-enone. This intermediate is then reacted with cyclohexylmagnesium bromide to form the corresponding alcohol, which is subsequently reacted with 4,4'-isopropylidenediphenol in the presence of a Lewis acid catalyst to yield BPZ.
Applications De Recherche Scientifique
BPZ has been shown to have potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been reported to exhibit estrogenic activity, which makes it a potential candidate for studying the role of estrogen in various physiological processes. BPZ has also been shown to have antioxidant and anti-inflammatory properties, which could be useful in studying the mechanisms underlying oxidative stress and inflammation in various diseases.
Propriétés
Numéro CAS |
136602-17-0 |
|---|---|
Nom du produit |
4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol |
Formule moléculaire |
C43H58O3 |
Poids moléculaire |
622.9 g/mol |
Nom IUPAC |
4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol |
InChI |
InChI=1S/C43H58O3/c1-27(34-24-37(41(44)21-28(34)2)31-14-8-5-9-15-31)20-40(35-25-38(42(45)22-29(35)3)32-16-10-6-11-17-32)36-26-39(43(46)23-30(36)4)33-18-12-7-13-19-33/h21-27,31-33,40,44-46H,5-20H2,1-4H3/t27-/m0/s1 |
Clé InChI |
PRMDDINQJXOMDC-MHZLTWQESA-N |
SMILES isomérique |
CC1=CC(=C(C=C1[C@@H](C)CC(C2=CC(=C(C=C2C)O)C3CCCCC3)C4=CC(=C(C=C4C)O)C5CCCCC5)C6CCCCC6)O |
SMILES |
CC1=CC(=C(C=C1C(C)CC(C2=CC(=C(C=C2C)O)C3CCCCC3)C4=CC(=C(C=C4C)O)C5CCCCC5)C6CCCCC6)O |
SMILES canonique |
CC1=CC(=C(C=C1C(C)CC(C2=CC(=C(C=C2C)O)C3CCCCC3)C4=CC(=C(C=C4C)O)C5CCCCC5)C6CCCCC6)O |
Autres numéros CAS |
111850-25-0 |
Pictogrammes |
Environmental Hazard |
Synonymes |
4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methyl-phenyl)butan-2-yl]-2-cyclohexyl-5-methyl-phenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




